7-Nitrobenzo[d]isothiazol-3(2H)-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O3S |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
7-nitro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4N2O3S/c10-7-4-2-1-3-5(9(11)12)6(4)13-8-7/h1-3H,(H,8,10) |
InChI Key |
LHYONJUQUSYTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SNC2=O |
Origin of Product |
United States |
Contextualization Within the Benzo D Isothiazol 3 2h One Chemical Landscape
The parent compound, benzo[d]isothiazol-3(2H)-one (BIT), is an organic heterobicyclic compound. nih.gov It is built upon a fused 1,2-thiazole and benzene (B151609) bicyclic ring skeleton. nih.gov The broader family of benzo[d]isothiazol-3(2H)-ones has garnered significant interest in medicinal chemistry due to their potential biological activities. ontosight.ai These compounds have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.airesearchgate.net The core structure consists of a benzene ring fused to a thiazole (B1198619) ring, which is a five-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. nih.gov
Structural Distinctiveness of the 7 Nitro Substituent and Its Electronic Implications
The introduction of a nitro group (NO2) at the 7-position of the benzo[d]isothiazol-3(2H)-one scaffold is a key structural modification. The nitro group is a strong electron-withdrawing group. This property significantly influences the electron density distribution within the aromatic ring.
Historical Perspective on Benzo D Isothiazol 3 2h One Scaffold Research Relevant to Nitro Derivatives
Research into the benzo[d]isothiazol-3(2H)-one scaffold has evolved over several years. Initially, the focus was on the synthesis and exploration of the parent compound and its derivatives as biocides and antimicrobial agents. wikipedia.orgresearchgate.net The development of synthetic methodologies, such as copper-catalyzed intramolecular N-S bond formation, has provided efficient routes to this heterocyclic system. researchgate.net
The exploration of nitro-substituted derivatives is a more recent development, driven by the desire to modulate the electronic and biological properties of the core scaffold. The synthesis of nitro-containing heterocyclic compounds is often achieved through electrophilic aromatic substitution reactions. nih.gov Research on other nitro-containing heterocycles has demonstrated that the nitro group can enhance antimicrobial and other biological activities, providing a rationale for its incorporation into the benzo[d]isothiazol-3(2H)-one framework. nih.gov
Current Research Significance of Nitro Substituted Benzo D Isothiazol 3 2h Ones
Intramolecular Cyclization Approaches
Intramolecular cyclization is a prominent strategy for the synthesis of the benzo[d]isothiazol-3(2H)-one scaffold, typically involving the formation of a nitrogen-sulfur bond in a pre-functionalized benzene (B151609) ring.
Copper-Catalyzed Intramolecular N–S Bond Formation via Oxidative Dehydrogenative Cyclization
A powerful method for the synthesis of benzo[d]isothiazol-3(2H)-ones involves the copper-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This reaction facilitates the formation of a new N-S bond through an N-H/S-H coupling. The process is known for its high functional group tolerance and scalability, allowing for the production of these compounds in gram quantities. nih.gov The use of a copper catalyst, often in conjunction with an oxidant like molecular oxygen, provides an efficient and relatively green pathway to the desired products. nih.govresearchgate.net
The general mechanism is believed to involve the coordination of the thiol and amide groups to the copper center, followed by oxidative formation of Cu-S and Cu-N bonds and subsequent reductive elimination to furnish the cyclized product. researchgate.net While specific examples for the synthesis of 7-Nitrobenzo[d]isothiazol-3(2H)-one using this method are not extensively detailed in readily available literature, the high functional group tolerance of the reaction suggests its applicability to nitro-substituted precursors.
Table 1: Copper-Catalyzed Intramolecular Cyclization of Substituted 2-Mercaptobenzamides
| Precursor | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| 2-Mercaptobenzamide | CuI (0.3 mol%) | O₂ (1 atm) | Toluene | 99 | researchgate.net |
| 4-Chloro-2-mercaptobenzamide | CuI (0.3 mol%) | O₂ (1 atm) | Toluene | 98 | researchgate.net |
| 4-Methoxy-2-mercaptobenzamide | CuI (0.3 mol%) | O₂ (1 atm) | Toluene | 97 | researchgate.net |
| N-Phenyl-2-mercaptobenzamide | CuI (0.3 mol%) | O₂ (1 atm) | Toluene | 96 | researchgate.net |
Electrochemical Dehydrogenative Cyclization Protocols
Electrochemical methods offer a green and efficient alternative for the synthesis of benzo[d]isothiazol-3(2H)-ones. These protocols also proceed via an intramolecular N-S bond formation through the dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov The key advantage of this approach is the avoidance of chemical oxidants, with electricity serving as the clean oxidant, often generating hydrogen gas as the only byproduct. nih.gov
These reactions are typically carried out in an undivided cell under constant current electrolysis. nih.gov The process has been shown to be applicable to a range of substituted 2-mercaptobenzamides, affording the corresponding benzo[d]isothiazol-3(2H)-ones in moderate to good yields. nih.gov The mechanism is thought to involve the anodic oxidation of the thiol and/or amide, leading to radical species that couple to form the N-S bond.
Table 2: Electrochemical Dehydrogenative Cyclization of 2-Mercaptobenzamides
| Precursor | Electrolyte | Current (mA) | Solvent | Yield (%) | Reference |
| 2-Mercaptobenzamide | (n-Bu)₄NBr | 10 | CH₃CN/H₂O | 85 | nih.gov |
| 4-Methyl-2-mercaptobenzamide | (n-Bu)₄NBr | 10 | CH₃CN/H₂O | 82 | nih.gov |
| 4-Fluoro-2-mercaptobenzamide | (n-Bu)₄NBr | 10 | CH₃CN/H₂O | 78 | nih.gov |
| 4-Trifluoromethyl-2-mercaptobenzamide | (n-Bu)₄NBr | 10 | CH₃CN/H₂O | 75 | nih.gov |
Precursor Design Strategies for Intramolecular Ring Closure
The successful synthesis of this compound via intramolecular cyclization is critically dependent on the availability of the corresponding nitro-substituted precursor, namely 2-mercapto-4-nitrobenzamide. The synthesis of such precursors often starts from commercially available nitro-substituted benzoic acids or anilines.
For instance, 2-chloro-4-nitrobenzoic acid can serve as a starting material. nih.gov A common route involves the conversion of the carboxylic acid to a benzamide (B126), followed by the introduction of the thiol group. Alternatively, a 2-halobenzonitrile can be reacted with an alkanethiol to introduce the thioether, which is then converted to the benzamide and subsequently to the thiol. google.com A patent describes the production of various substituted 1,2-benzisothiazol-3-ones, including a 7-nitro derivative, starting from 2-(alkylthio)benzaldehyde oximes which are then treated with a halogenating agent. google.com This highlights the importance of strategically designing precursors with the nitro group already in place prior to the key cyclization step.
Intermolecular Reaction Pathways
Intermolecular approaches to the benzo[d]isothiazol-3(2H)-one core involve the construction of the heterocyclic ring from two or more separate molecular entities. These methods often rely on transition-metal catalysis to facilitate the necessary bond formations.
Transition-Metal-Catalyzed Reactions Involving Sulfur Sources (e.g., KSCN, CS₂) and Halobenzamides
A versatile intermolecular strategy for synthesizing benzo[d]isothiazol-3(2H)-ones involves the reaction of 2-halobenzamides with a sulfur source, catalyzed by a transition metal, typically copper. nih.gov Potassium thiocyanate (B1210189) (KSCN) and carbon disulfide (CS₂) are commonly employed as the sulfur atom donor.
When KSCN is used, the reaction is thought to proceed through an initial copper-catalyzed C-S bond formation between the 2-halobenzamide and the thiocyanate, followed by an intramolecular cyclization to form the N-S bond. nih.gov This tandem reaction provides a direct route to the desired heterocyclic system. Similarly, CS₂ can serve as a sulfur source in copper-catalyzed reactions with 2-halobenzamides to yield benzo[d]isothiazol-3(2H)-ones. nih.gov
Table 3: Intermolecular Synthesis of Benzo[d]isothiazol-3(2H)-ones from 2-Halobenzamides
| 2-Halobenzamide | Sulfur Source | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromobenzamide | KSCN | CuI | DABCO | H₂O | 72 | nih.gov |
| 2-Iodobenzamide | KSCN | CuI | DABCO | H₂O | 85 | nih.gov |
| 2-Chlorobenzamide | CS₂ | CuBr | L-proline | DMSO | 68 | nih.gov |
| 2-Bromobenzamide | CS₂ | CuBr | L-proline | DMSO | 81 | nih.gov |
Cascade Reaction Sequences for Benzo[d]isothiazol-3(2H)-one Formation
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy for the construction of complex molecules like benzo[d]isothiazol-3(2H)-ones. The intermolecular reactions of 2-halobenzamides with sulfur sources, as described above, are excellent examples of such cascade processes. nih.gov
For instance, the copper-catalyzed reaction of a 2-halobenzamide with elemental sulfur (S₈) is a cascade reaction involving an initial C-S bond formation followed by an N-S bond cyclization. nih.gov These reactions are often promoted by a base and can be performed in various solvents. The efficiency of these cascade sequences is dependent on the nature of the starting materials and the specific reaction conditions employed. While direct examples for the synthesis of this compound via these specific cascade reactions are not prominently reported, the general applicability of these methods to substituted precursors suggests their potential in accessing nitro-isothiazolones.
Nitration Strategies for Pre-formed Benzo[d]isothiazol-3(2H)-one Systems
The synthesis of this compound can be approached by the direct nitration of the parent molecule, Benzo[d]isothiazol-3(2H)-one. This electrophilic substitution reaction is a cornerstone of aromatic chemistry, though its application to heterocyclic systems requires careful consideration of reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions.
Classical nitration methods, which involve the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are often effective but can be harsh. These conditions generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring of the benzisothiazolone. The position of nitration (i.e., which carbon atom on the benzene ring is nitrated) is directed by the existing substituents on the ring. The isothiazolone (B3347624) ring itself influences the electronic density of the fused benzene ring, guiding the incoming nitro group. Achieving specific nitration at the 7-position can be challenging due to the potential for the formation of a mixture of isomers.
To overcome the challenges of harsh conditions and poor regioselectivity, advanced nitration methodologies have been developed. These include:
Ipso-nitration: This technique involves the replacement of a substituent other than hydrogen, such as a carboxylic or boronic acid group, with a nitro group. It can offer a high degree of regioselectivity if the precursor with the leaving group at the desired position is accessible.
Alternative Nitrating Agents: Milder and more selective nitrating agents have been explored. Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or the use of ionic liquids such as 1-sulfopyridinium nitrate (B79036) can offer advantages in terms of reaction control and easier work-up procedures. For instance, 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate has been introduced as a Brønsted acidic ionic liquid that serves as both the catalyst and nitrating agent.
The choice of nitration strategy is critical and is often a balance between reagent availability, cost, and the desired purity and yield of the final this compound product.
Advanced Synthetic Techniques and Conditions
Modern organic synthesis emphasizes the use of advanced techniques to improve efficiency, safety, and environmental friendliness. The preparation of the core benzisothiazolone structure, a precursor to the target nitro compound, has benefited significantly from such innovations. nih.gov
Ligand Design and Optimization in Catalyzed Reactions
Catalyzed reactions, particularly those involving transition metals, have become indispensable for forming the C–S and S–N bonds central to the benzisothiazolone ring. In recent years, a series of copper-catalyzed reactions have emerged as powerful alternatives to traditional, harsher synthetic methods. nih.gov These reactions often involve the coupling of 2-halobenzamides with a sulfur source. nih.gov
The success of these catalytic cycles is highly dependent on the ligand coordinated to the metal center. Ligands modulate the metal's reactivity, stability, and solubility, directly impacting reaction efficiency and yield. While specific ligand systems for the direct synthesis of this compound are not extensively documented, principles from related syntheses are applicable. For example, in the synthesis of other heterocyclic systems, the design of ligands is crucial for achieving high catalytic activity. nih.gov The potential for using isothiazole-palladium(II) complexes as catalysts in cross-coupling reactions has also been noted, highlighting the role of the heterocyclic core itself in catalytic processes. researchgate.net
| Catalyst System | Reaction Type | Key Feature | Source |
|---|---|---|---|
| Copper (Cu) with appropriate ligands | Intramolecular C–S and S–N bond formation | Enables synthesis under milder conditions compared to traditional methods. nih.gov | nih.govresearchgate.net |
| Palladium (Pd) with isothiazole-based ligands | Cross-coupling reactions (potential) | The isothiazole (B42339) nucleus itself can be part of the ligand system for catalysis. researchgate.net | researchgate.net |
| Cobalt Phthalocyanine (B1677752) (CoPcS) | Intramolecular oxidative dehydrogenative cyclization | Utilizes O₂ as the oxidant for a greener synthesis. researchgate.net | researchgate.net |
| Potassium Bromide (KBr) | Intramolecular oxidative dehydrogenative cyclization | A metal-free catalytic system using O₂ as the oxidant. researchgate.net | researchgate.net |
Role of Bases and Additives in Reaction Efficiency
Bases and additives play a pivotal role in the synthesis of isothiazolones, influencing reaction rates, neutralizing acidic by-products, and preventing degradation of the desired product. In the multi-step synthesis of the benzisothiazolone scaffold, starting from precursors like 2,2′-dithiodibenzoic acid, bases are essential. nih.gov
For instance, in the preparation of mercaptoamides, which are key intermediates, bases such as sodium hydroxide, ammonium (B1175870) hydroxide, or sodium carbonate are used to neutralize the reaction mixture. google.com The choice of base and its stoichiometry are critical; an excess of a strong base can lead to the destruction of the mercaptoamide intermediate. google.com Additives can also include N-nucleophiles like primary amines or thiourea, which are incorporated into the final structure. researchgate.net In modern methods, such as those using Selectfluor as an oxidant, the reagent itself can be considered an additive that enables specific chemical transformations under mild conditions. nih.gov
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent is a critical parameter in the synthesis of isothiazolone derivatives, impacting everything from reactant solubility to reaction temperature control and even product selectivity. google.com Isothiazolinone compounds generally exhibit better solubility in organic solvents like ethanol, acetone, and propylene (B89431) glycol than in water. researchgate.net
In industrial processes, mixed solvent systems are often employed to optimize reaction conditions. For example, dissolving the starting materials and a chlorinating agent in two different, miscible organic solvents can help to stabilize the reactants and control the exothermic heat of reaction, thus preventing overreaction and the formation of impurities. google.com The selection of specific solvent combinations can significantly enhance the yield and purity of the final product. google.com In more recent synthetic developments, aqueous media are being used. For example, a Selectfluor-mediated oxidation of benzo[d]isothiazol-3(2H)-ones was successfully carried out in a dimethylformamide (DMF) and water mixture, providing a greener and more efficient route to the corresponding 1-oxides. nih.gov
| Solvent(s) | Reaction Step | Purpose / Effect | Source |
|---|---|---|---|
| Mixed system (e.g., n-hexyl acetate (B1210297) and diethyl ether) | Chlorination and cyclization | Controls reaction heat, dissolves reactants separately to prevent overreaction, improves yield. google.com | google.com |
| Ethyl acetate | Oxidative cyclization | Serves as a reaction medium for halogen-based oxidation. researchgate.net | researchgate.net |
| Dimethylformamide (DMF) / Water | Selective oxidation | Provides an eco-friendly, aqueous medium for Selectfluor-mediated oxidation. nih.gov | nih.gov |
| Ethanol, Acetone, Propylene Glycol | General dissolution | Isothiazolinones exhibit good solubility in these organic solvents. researchgate.net | researchgate.net |
High-Temperature and Extended Reaction Time Considerations
Temperature and reaction time are fundamental parameters that must be carefully controlled to achieve a successful synthesis. High temperatures generally increase the rate of reaction but can also lead to the degradation of thermally sensitive compounds like isothiazolinones or the formation of unwanted by-products. nih.govresearchgate.net
The thermal stability of isothiazolinones varies. Some, like 2-methyl-5-chloro-isothiazolin-3-one (MCI), degrade rapidly at temperatures of 40-60°C, while the stability of N-substituted benzisothiazolinones can be much higher, with some stable up to 300°C. nih.govirobiocide.com The rate of degradation is also highly dependent on the pH of the medium. researchgate.net For some synthetic steps, reactions may require extended periods, from several hours to multiple days, to proceed to completion. google.com However, prolonged reaction times also increase the risk of side reactions. Therefore, an optimal balance must be found between temperature, reaction duration, and the desired outcome in terms of yield and purity.
| Compound/Class | Temperature | Observation | Source |
|---|---|---|---|
| Methylchloroisothiazolinone (MCI) | 40°C | Half-life of only 12 days in a specific fluid concentrate. nih.gov | nih.gov |
| Methylchloroisothiazolinone (MCI) | 60°C | Half-life of less than 2 days in a specific fluid concentrate. nih.gov | nih.gov |
| Isothiazolone biocides | 24°C, 40°C, 60°C | Degradation rate approximately doubles with every 5-6°C increase in temperature in alkaline aqueous media. researchgate.net | researchgate.net |
| N-butyl-1,2-benzisothiazolin-3-one (BBIT) | Up to 300°C | Exhibits high thermal stability. irobiocide.com | irobiocide.com |
Synthetic Challenges and Opportunities for this compound Construction
The synthesis of this compound is not without its difficulties, but these challenges also create avenues for innovation and methodological improvement.
Synthetic Challenges:
Regioselectivity: A primary challenge in the nitration of the benzo[d]isothiazol-3(2H)-one system is controlling the position of the incoming nitro group. Standard nitration conditions can lead to a mixture of isomers (e.g., 4-nitro, 5-nitro, 6-nitro, and 7-nitro), which are often difficult to separate, leading to low yields of the desired 7-nitro product.
Harsh Reaction Conditions: Traditional methods for constructing the isothiazolone ring often rely on highly corrosive and toxic reagents like thionyl chloride (SOCl₂) or chlorine gas (Cl₂), and can require high temperatures, posing safety and environmental hazards. nih.gov
Lack of Specific Literature: There is a limited amount of published research focusing specifically on the synthesis of this compound, requiring researchers to adapt methods from more general isothiazole or nitration chemistry.
Opportunities for Advancement:
Green Chemistry: There is a significant opportunity to develop more environmentally benign synthetic routes. This includes the use of safer solvents (like water), heterogeneous catalysts that can be easily recovered and reused, and milder reagents. nih.govnumberanalytics.com
Novel Catalytic Systems: Further exploration of metal-catalyzed reactions (e.g., using copper, palladium, or cobalt) with optimized, highly selective ligands could provide efficient and direct routes to the benzisothiazolone core. researchgate.netresearchgate.net Metal-free catalytic systems are also a promising area of research. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a modern alternative for conducting oxidative cyclization reactions, often under mild conditions and without the need for chemical oxidants. researchgate.net
Flow Chemistry: Implementing continuous flow processes for nitration or ring-formation could offer better control over reaction parameters like temperature and mixing, potentially improving safety, yield, and selectivity.
Directed Nitration: Research into directing groups that can be temporarily installed on the benzo[d]isothiazol-3(2H)-one scaffold to force nitration at the 7-position, and then subsequently removed, could provide a powerful tool for overcoming the challenge of regioselectivity.
By addressing these challenges and capitalizing on new synthetic technologies, more efficient, selective, and sustainable methods for the construction of this compound can be realized.
Electrophilic and Nucleophilic Reactivity at the Benzo[d]isothiazol-3(2H)-one Core
The benzo[d]isothiazol-3(2H)-one scaffold possesses distinct electrophilic and nucleophilic sites. The presence of an electron-withdrawing nitro group on the benzene ring significantly influences the electronic properties of the entire molecule.
The sulfur atom within the isothiazolone ring is a key electrophilic center. This electrophilicity is fundamental to the biological activity of many isothiazolones, which involves the cleavage of the N-S bond. researchgate.net Nucleophiles, particularly soft nucleophiles like thiols (e.g., cysteine residues in proteins), readily attack the sulfur atom. This interaction leads to the opening of the heterocyclic ring, a mechanistic pathway that is often responsible for their antimicrobial effects. researchgate.net
The carbonyl carbon at position 3 is another significant electrophilic site, susceptible to attack by various nucleophiles. The acidity of the proton attached to the nitrogen atom (N-H) allows for deprotonation with a suitable base, generating a nucleophilic nitrogen anion. This anion can then react with a range of electrophiles, such as alkyl or acyl halides, enabling derivatization at the N-2 position. An example of such a derivative is 2-dodecylbenzo[d]isothiazol-3(2H)-one. bldpharm.com
Reactivity of the Nitro Group: Reduction, Substitution, and Other Transformations
The nitro group is one of the most reactive functionalities on the this compound scaffold. While direct substitution of the nitro group is uncommon, its reduction offers a primary pathway to a variety of other functional groups. The reduction of aromatic nitro compounds is a well-established area of organic chemistry, with outcomes highly dependent on the choice of reagents and reaction conditions. wikipedia.orgunimi.itlibretexts.org
The principal transformation is the reduction to a primary amine, which serves as a versatile synthetic intermediate. However, partial reduction can yield other nitrogen-containing functionalities.
Key Reduction Pathways for the Aromatic Nitro Group:
| Product | Reagent(s) and Conditions | Notes | Citation(s) |
| Amine (e.g., 7-Aminobenzo[d]isothiazol-3(2H)-one) | Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, Raney Ni) | Highly efficient method, but may also reduce other susceptible functional groups. | wikipedia.orgcommonorganicchemistry.com |
| Metal in Acid (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) | Often provides good chemoselectivity for the nitro group in the presence of other reducible groups like carbonyls. | commonorganicchemistry.comscispace.comyoutube.com | |
| Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) | Useful alternatives when acidic or hydrogenation conditions are not suitable. | wikipedia.orgscispace.com | |
| Hydroxylamine (e.g., 7-(Hydroxyamino)benzo[d]isothiazol-3(2H)-one) | Zinc dust in aqueous Ammonium Chloride (NH₄Cl) | Provides a method for partial reduction. | wikipedia.org |
| Catalytic Rhodium on Carbon with Hydrazine | Can be performed at room temperature. | wikipedia.org | |
| Azo Compound | Metal Hydrides (e.g., LiAlH₄) | Aromatic nitro compounds tend to form azo products with strong hydrides. | wikipedia.orgcommonorganicchemistry.com |
| Zinc metal with Sodium Hydroxide (NaOH) | The reaction can be controlled to yield the azo compound. | wikipedia.org | |
| Hydrazine Compound | Excess Zinc metal | Leads to the formation of N,N'-diarylhydrazine derivatives. | wikipedia.org |
Ring-Opening and Ring-Contraction Reactions
The isothiazolone ring system can undergo transformations that alter its fundamental structure through either ring-opening or ring-contraction mechanisms.
Ring-Opening Reactions: As mentioned previously, the most significant ring-opening pathway is initiated by a nucleophilic attack on the sulfur atom. researchgate.net This reaction, often involving biological thiols like glutathione, results in the cleavage of the weak N-S bond and the formation of a disulfide adduct, effectively destroying the heterocyclic core. researchgate.net This process highlights the inherent reactivity and relative instability of the isothiazolone ring under specific nucleophilic conditions.
Ring-Contraction Reactions: Ring-contraction reactions, while not explicitly documented for this compound itself, are known for related cyclic structures and represent potential transformation pathways. wikipedia.orgchemistrysteps.cometsu.edu For instance, photochemical rearrangements can induce skeletal changes. The photoisomerization of 2-substituted isothiazol-3(2H)-ones to thiazol-2(3H)-ones has been observed and is proposed to occur through a ring contraction–ring expansion mechanism initiated by homolytic cleavage of the N-S bond. rsc.org Other general methods for ring contraction, such as the Favorskii rearrangement or Wagner-Meerwein-type rearrangements following the formation of a carbocation, could potentially be applied to derivatives of the parent compound. wikipedia.orgchemistrysteps.com
Oxidative Transformations Leading to Sulfoxides and Sulfones
The sulfur atom in the isothiazole ring exists in a +2 oxidation state and is susceptible to oxidation. This allows for the synthesis of derivatives with the sulfur in higher oxidation states, namely sulfoxides (S-oxides) and sulfones (S,S-dioxides). A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org
Controlled oxidation, for example using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) under carefully controlled conditions, would be expected to yield the corresponding this compound 1-oxide. The use of stronger oxidizing conditions or an excess of the oxidant, such as H₂O₂ with a triflic acid catalyst or urea-hydrogen peroxide (UHP), would lead to the fully oxidized this compound 1,1-dioxide. organic-chemistry.org The existence of related sulfone structures, like 2-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, confirms the accessibility of this higher oxidation state. aaronchem.com These oxidative transformations alter the geometry and electronic properties of the heterocyclic ring, which can significantly impact the compound's chemical and physical properties.
Tautomerism and Isomerization Phenomena
Tautomerism: this compound can exhibit lactam-lactim tautomerism, which is a form of amide-iminol tautomerism. In this equilibrium, a proton can migrate from the nitrogen atom to the carbonyl oxygen, transforming the keto form (lactam) into the enol form (lactim).
Lactam form: this compound
Lactim form: 7-Nitro-3-hydroxybenzo[d]isothiazole
The equilibrium generally favors the lactam form, which is typically more stable for six-membered and related fused-ring systems.
Isomerization: Beyond simple tautomerism, skeletal isomerization is a possibility under specific conditions. As noted, isothiazol-3(2H)-ones can undergo photoisomerization to yield thiazol-2(3H)-ones. rsc.org This reaction involves a significant rearrangement of the heterocyclic core, likely proceeding through a highly reactive intermediate formed after the initial cleavage of the N-S bond. This pathway represents a potential route to structurally distinct isomers that are not accessible through classical thermal reactions.
Multi-Centered Reactivity Patterns in Related Nitro-Benzisothiazoles
The reactivity of this compound is complex, arising from the combined influence of its distinct functional components. The outcome of a given reaction depends on which reactive center is targeted by the specific reagents and conditions employed.
Nitro Group Dominance: In reactions involving reducing agents, the nitro group is typically the most reactive site. commonorganicchemistry.comscispace.com Its conversion to an amine opens up a vast array of subsequent chemical transformations.
Isothiazolone Core Reactivity: In the presence of soft nucleophiles, especially thiols, the electrophilic sulfur atom of the isothiazolone ring is the preferred site of attack, leading to ring-opening. researchgate.net Stronger, hard nucleophiles might target the carbonyl carbon.
Aromatic Ring Reactivity: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAAr), although this is less common than reactions at the other functional groups.
The chemoselectivity of a reaction is therefore critical. For example, catalytic hydrogenation will readily reduce the nitro group, commonorganicchemistry.com while reaction with a thiol at room temperature would likely result in ring cleavage. researchgate.net
Derivatization through Functional Group Interconversions on the this compound Scaffold
The multiple reactive sites on the this compound scaffold allow for extensive derivatization through various functional group interconversions.
Key Derivatization Strategies:
| Reaction Type | Reagent(s) | Product Type | Notes | Citation(s) |
| N-Substitution | Base (e.g., NaH), then Electrophile (e.g., Alkyl Halide, Acyl Chloride) | N-Alkyl or N-Acyl derivatives | The acidic N-H proton is readily removed to create a nucleophilic nitrogen. | researchgate.netbldpharm.com |
| Nitro Group Reduction | See Table in Section 3.2 | 7-Amino derivatives | This is the most common and versatile interconversion, creating a nucleophilic amino group. | wikipedia.orgcommonorganicchemistry.comscispace.com |
| Amine Derivatization | Diazotization (NaNO₂, HCl), then various reagents | Sandmeyer/Schiemann reactions to install -OH, -F, -Cl, -Br, -CN, etc. | The 7-amino derivative can be converted into a wide range of other functional groups. | |
| Sulfur Oxidation | H₂O₂, UHP, etc. | Sulfoxide (B87167) or Sulfone derivatives | Modifies the electronic properties and geometry of the heterocyclic ring. | organic-chemistry.orgaaronchem.com |
These interconversions allow for the systematic modification of the molecule's structure to fine-tune its properties for various applications. The reduction of the nitro group to an amine is arguably the most powerful of these transformations, as the resulting aromatic amine is a key building block for a multitude of further derivatizations.
Proposed Reaction Mechanisms for Dehydrogenative Cyclization
The synthesis of the benzo[d]isothiazol-3(2H)-one core, including the 7-nitro derivative, is often achieved through intramolecular dehydrogenative cyclization of 2-mercaptobenzamides. Several mechanistic pathways have been proposed depending on the reagents and conditions employed.
One prominent method is an electrochemical dehydrogenative cyclization . A proposed mechanism for this process, which occurs via an intramolecular N–S bond formation, begins with the anodic oxidation of the 2-mercaptobenzamide starting material. This electron removal step forms a reactive intermediate that facilitates the cyclization. The process is conducted through constant-current electrolysis in an undivided cell, advantageously producing only hydrogen gas (H₂) as a byproduct.
Another approach involves a metal-free, KBr-catalyzed intramolecular oxidative dehydrogenative cyclization under an oxygen (O₂) atmosphere. Mechanistic studies suggest that this reaction may involve disulfide intermediates. The proposed mechanism initiates with the oxidation of potassium bromide (KBr) to bromine (Br₂) by oxygen. The 2-mercaptobenzamide then reacts with Br₂ to generate a crucial sulfenyl bromide intermediate (3A) and hydrogen bromide (HBr). This HBr can be re-oxidized by O₂ to regenerate Br₂, thus sustaining the catalytic cycle. The key intermediate 3A can also react with another molecule of 2-mercaptobenzamide to form a disulfide intermediate, which then proceeds to the cyclized product.
A heterogeneous catalysis strategy utilizes tetra-substituted sulfonated cobalt phthalocyanine (CoPcS) as a catalyst in an aqueous medium under an O₂ atmosphere. The proposed mechanism for this green chemistry approach starts with the oxidation of the Co(II) catalyst by O₂ to form an active Co(III) species. This Co(III) complex then oxidizes the 2-mercaptobenzamide, generating a thiyl radical intermediate. The catalyst is regenerated back to its Co(II) state in this step. Subsequently, an intramolecular nucleophilic attack by the nitrogen of the amide group onto the sulfur radical leads to the formation of the final benzo[d]isothiazol-3(2H)-one product.
Electron Transfer Processes in Electrochemical Syntheses
Electrochemical syntheses are fundamentally governed by electron transfer processes at the surface of electrodes. nih.gov In the context of synthesizing this compound and related compounds, these processes are critical for activating the precursor molecules.
The synthesis can be broadly categorized by the events at the anode (oxidation) and cathode (reduction). nih.gov For the dehydrogenative cyclization of 2-mercaptobenzamides, the key step is an anodic oxidation . This involves the removal of one or more electrons from the highest occupied molecular orbital (HOMO) of the starting material, typically the thiol group, to form a reactive radical cation or a related oxidized species. nih.gov
A proposed electrochemical mechanism for the synthesis of benzo[d]isothiazol-3(2H)-ones illustrates this process. nih.gov The reaction is initiated by a single-electron transfer (SET) from the sulfur atom of the 2-mercaptobenzamide at the anode. This generates a thiyl radical. The subsequent intramolecular cyclization via attack of the amide nitrogen onto the electrophilic sulfur radical forms the N-S bond. A further oxidation and deprotonation sequence then yields the final cyclized product.
The presence of the nitro group in this compound introduces an additional electroactive site. Nitro compounds are well-known to undergo reduction via a series of one-electron additions. youtube.com The initial one-electron reduction typically forms a nitro radical anion. youtube.com While this is more relevant to the reduction of the final product, understanding the electrochemical behavior of the nitro group is crucial for designing selective electrochemical syntheses and avoiding unwanted side reactions. The stability and reactivity of this nitro radical anion can be studied using techniques like cyclic voltammetry. youtube.com
The efficiency of these electron transfer events can be influenced by various factors, including the solvent, electrolyte, and electrode material. In some advanced scenarios, even vibrational excitation of specific molecular bonds can influence charge transfer rates at the electrode-electrolyte interface. rsc.org
Catalytic Cycles in Transition-Metal-Mediated Reactions
Transition-metal catalysis offers powerful and selective methods for constructing complex molecules like this compound. These reactions proceed through catalytic cycles where the metal center is regenerated after each turnover. The catalyst's role is often to pre-organize the reactants, overcoming entropic penalties and lowering the activation energy for key bond-forming steps. researchgate.net
A specific example is the synthesis of benzo[d]isothiazol-3(2H)-ones using a cobalt phthalocyanine (CoPcS) catalyst . The proposed catalytic cycle is as follows:
Activation: The Co(II) precatalyst is oxidized by O₂ to the active Co(III) species.
Substrate Oxidation: The Co(III) complex abstracts a hydrogen atom and an electron from the thiol group of the 2-mercaptobenzamide substrate. This forms a thiyl radical intermediate.
Regeneration: The cobalt complex is reduced back to Co(II), allowing it to re-enter the catalytic cycle.
Cyclization: The generated thiyl radical undergoes intramolecular cyclization with the amide nitrogen, followed by rearomatization to yield the benzo[d]isothiazol-3(2H)-one product. nih.gov
While not specifically reported for this compound, related transition-metal-catalyzed C-H amination reactions provide insight into other potential catalytic cycles. Palladium-catalyzed C-H aminations, for instance, are proposed to proceed through various cycles depending on the specific conditions and reactants. organic-chemistry.org These can involve Pd(II)/Pd(IV) or Pd(III)/Pd(I) intermediates. organic-chemistry.org A typical cycle might involve C-H activation to form a palladacycle intermediate, followed by oxidative addition of an aminating agent, and finally reductive elimination to form the C-N bond and regenerate the active palladium catalyst. organic-chemistry.org These established cycles serve as important mechanistic models for developing new synthetic routes.
| Catalyst System | Proposed Key Intermediate | Oxidant | Mechanism Highlights | Reference |
|---|---|---|---|---|
| KBr (metal-free) | Sulfenyl bromide / Disulfide | O₂ | Br₂ is generated in situ as the active oxidant in a catalytic cycle. | nih.gov |
| Cobalt Phthalocyanine (CoPcS) | Thiyl radical | O₂ | Involves a Co(II)/Co(III) redox cycle where the metal activates the substrate. | nih.gov |
Detailed Mechanistic Elucidation of Ring Contraction to 1-Oxides
The formation of benzo[d]isothiazol-3(2H)-one-1-oxides is typically achieved through the direct oxidation of the corresponding benzo[d]isothiazol-3(2H)-one. However, a fascinating and mechanistically distinct pathway involving a ring contraction has been identified.
In studies of 1,3-benzothiazin-4-ones (BTZs), which are constitutional isomers of benzo[d]isothiazol-3(2H)-ones, oxidation with agents like 3-chloroperbenzoic acid (m-CPBA) was expected to yield the corresponding sulfoxides or sulfones. Instead, researchers observed the formation of ring-contracted 7-nitro-benzo[d]isothiazol-3(2H)-one 1-oxides . nih.gov This unintended transformation from a six-membered benzothiazinone ring to a five-membered benzisothiazolinone ring system represents a significant mechanistic pathway. A possible mechanism for this oxidative ring contraction has been proposed, providing a novel, albeit unexpected, route to these 1-oxide compounds. nih.gov
More commonly, the 1-oxides are synthesized by the direct, selective oxidation of the sulfur atom in the benzo[d]isothiazol-3(2H)-one ring. A metal-free method using Selectfluor (F-TEDA-BF₄) in an aqueous medium provides an efficient route. nih.gov Mechanistic studies, including radical trapping experiments, suggest this transformation may proceed via a single-electron transfer (SET) pathway. The addition of TEMPO, a radical scavenger, was found to suppress the reaction, indicating the involvement of radical intermediates. nih.gov The proposed mechanism likely involves an initial SET from the sulfur atom to Selectfluor, generating a sulfur radical cation. This intermediate then reacts with water, which serves as the oxygen source, to form the sulfoxide (1-oxide) product after further steps.
| Substrate | Oxidant | Solvent System | Time | Yield | Reference |
|---|---|---|---|---|---|
| N-H Benzo[d]isothiazol-3(2H)-one | Selectfluor (1 equiv.) | H₂O/DMF (9:1) | 1 h | 95% | nih.gov |
| N-Phenyl Benzo[d]isothiazol-3(2H)-one | Selectfluor (1 equiv.) | H₂O/DMF (9:1) | 1 h | 96% | nih.gov |
Computational Chemistry in Reaction Mechanism Studies
Computational chemistry provides powerful tools for dissecting complex reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surfaces of reactions involving heterocyclic compounds. This allows for the identification and characterization of reactants, intermediates, products, and, most importantly, transition states (TS) .
For reactions like the cycloadditions of nitro-containing compounds, DFT calculations can distinguish between different possible mechanistic pathways, such as concerted or stepwise routes. researchgate.net By locating the transition state structure for each pathway, chemists can calculate the activation energy barrier (Ea) . The pathway with the lowest activation energy is generally the most favorable kinetically. For example, studies on related cycloaddition reactions have shown that the processes proceed via a one-step mechanism through asynchronous transition states, with low activation barriers that are consistent with the high reactivity of the species involved. researchgate.netresearchgate.net Analysis of the geometry of the transition state provides further detail, such as the degree of bond formation or breaking, confirming whether a reaction is synchronous or asynchronous. researchgate.net
Reaction coordinate mapping is a technique used to simplify the understanding of complex chemical dynamics. A reaction coordinate is a single collective variable that quantifies the progress along a reaction pathway, condensing the high-dimensional motion of all atoms in a system into a one-dimensional picture.
In computational studies, this involves identifying a suitable coordinate—which could be a bond length, angle, or a more complex combination of variables—that effectively captures the transformation from reactants to products. By plotting the system's energy against this coordinate, a reaction energy profile is generated, which clearly shows intermediates and transition states. This mapping is crucial for visualizing the reaction pathway and understanding the factors that control it. For complex systems, especially in condensed phases, advanced techniques are used to find the "natural reaction coordinate," which is the one-dimensional projection that is maximally predictive of the system's future evolution. This approach is invaluable for studying largely unexplored reaction regimes and providing a more intuitive and physically meaningful picture of the reaction mechanism.
Computational and Theoretical Chemistry Studies of 7 Nitrobenzo D Isothiazol 3 2h One
Electronic Structure Characterization via Density Functional Theory (DFT)
A full DFT analysis of 7-Nitrobenzo[d]isothiazol-3(2H)-one would require specialized software to solve the quantum mechanical equations that describe the electronic behavior of the molecule. This would yield valuable information about its electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For related nitro-substituted thiazole (B1198619) compounds, this gap is a key parameter in assessing intramolecular charge transfer possibilities. A specific calculation for this compound would be necessary to determine its specific energy values and electron density distributions for these orbitals.
From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated. These parameters quantify the molecule's reactive tendencies.
Ionization Energy (I) and Electron Affinity (A) relate to the energies required to remove or add an electron, respectively.
Electronegativity (χ) describes the tendency to attract electrons.
Chemical Hardness (η) and Softness (S) are measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω) quantifies the ability of the molecule to accept electrons.
Without a dedicated computational study, the specific values for these descriptors for this compound remain undetermined.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic data, which aids in the identification and characterization of compounds. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman). These predicted spectra can then be compared with experimental data to confirm the molecular structure. However, no such predictive studies have been published for this compound.
Molecular Dynamics Simulations to Understand Intra- and Intermolecular Interactions (for related compounds)
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For related benzisothiazolinone derivatives, MD simulations have been employed to understand their interaction with biological targets, such as how they bind to and inhibit enzymes. These simulations reveal dynamic conformational changes and key intermolecular interactions that govern the molecule's biological function. A similar study on this compound would be required to understand its specific dynamic behavior.
Quantum Chemical Insights into Tautomeric Forms and Conformational Analysis
Molecules like this compound can potentially exist in different tautomeric forms or conformations. Quantum chemical calculations are essential for determining the relative stabilities of these different forms. By calculating the energies of various isomers, the most stable or predominant form in different environments can be identified. This analysis is fundamental to understanding the compound's chemistry but has not been specifically performed or reported for this compound.
Charge Distribution and Electrostatic Potential Analysis
Analysis of the charge distribution and the molecular electrostatic potential (MEP) provides a map of the electronic density around the molecule. The MEP is particularly useful for predicting how a molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding non-covalent interactions and reactivity patterns. A computational study would be needed to generate the specific MEP map for this compound and quantify its atomic charges.
Theoretical Predictions of Chemical Reactivity and Selectivity
Computational and theoretical chemistry provides a powerful lens for understanding and predicting the chemical behavior of molecules. Through the application of quantum mechanical calculations, researchers can model molecular structures, electron distribution, and energy landscapes, offering insights into the reactivity and selectivity of compounds like this compound. These theoretical investigations are crucial for designing new synthetic pathways, understanding reaction mechanisms, and predicting the potential interactions of the molecule.
At the heart of these predictive studies lies a variety of computational methods. Density Functional Theory (DFT) is a widely used approach that calculates the electron density of a molecule to determine its energy and other properties. By employing different functionals and basis sets, DFT can provide a detailed picture of the electronic structure of this compound. This information is fundamental to understanding its reactivity.
A key aspect of predicting chemical reactivity involves the analysis of Frontier Molecular Orbitals (FMOs) . The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, thus indicating its nucleophilic character. Conversely, the energy of the LUMO reflects the molecule's ability to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies lower reactivity. For this compound, the locations of the HOMO and LUMO densities would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively.
Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map . The MEP map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps provide a visual guide to where a molecule is most likely to interact with other chemical species. For this compound, MEP analysis would reveal the electrostatic landscape, highlighting potential sites for electrophilic and nucleophilic interactions. The nitro group (-NO2), being strongly electron-withdrawing, would be expected to create a significant region of positive potential on the aromatic ring, influencing the regioselectivity of reactions.
Theoretical calculations can also predict various reactivity descriptors. These descriptors, often derived from DFT calculations, provide quantitative measures of a molecule's reactivity.
Table 1: Key Theoretical Reactivity Descriptors
| Descriptor | Description | Predicted Relevance for this compound |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as -EHOMO. | A higher ionization potential would suggest greater stability against oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as -ELUMO. | A higher electron affinity would indicate a greater propensity to accept electrons, suggesting electrophilic character. |
| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as (I + A) / 2. | Provides a general measure of the molecule's electron-attracting power. |
| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. Calculated as (I - A) / 2. | A higher value of chemical hardness implies greater stability and lower reactivity. |
| Chemical Softness (S) | The reciprocal of chemical hardness (1/η). | A higher value of chemical softness indicates greater reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as χ2 / (2η). | This index would quantify the overall electrophilic nature of this compound. |
By calculating these parameters for this compound, a detailed profile of its chemical reactivity can be constructed. For example, the presence of the electron-withdrawing nitro group is anticipated to lower the energy of the LUMO, thereby increasing the electron affinity and the electrophilicity index of the molecule. This would suggest that this compound is a good candidate for reactions with nucleophiles.
Furthermore, computational models can be used to study the transition states of potential reactions involving this compound. By calculating the activation energies for different reaction pathways, researchers can predict the most favorable products and the selectivity of a reaction (chemo-, regio-, and stereoselectivity). For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether substitution is more likely to occur at the C4 or C6 position of the benzene (B151609) ring, taking into account the directing effects of the nitro and isothiazole (B42339) groups.
Synthesis and Chemical Exploration of 7 Nitrobenzo D Isothiazol 3 2h One Derivatives
Modification at the Nitrogen Atom (N-Substitution)
Modification at the N-2 position of the 7-Nitrobenzo[d]isothiazol-3(2H)-one core is a primary strategy for diversification. A range of substituents can be introduced, significantly altering the electronic and steric properties of the molecule.
One common approach involves the N-alkylation of the parent heterocycle. For instance, the reaction of this compound with various alkyl halides in the presence of a base leads to the corresponding N-alkylated products. These reactions are typically carried out in polar aprotic solvents to facilitate the nucleophilic substitution. The nature of the alkyl group can be varied, from simple methyl and ethyl groups to more complex moieties, allowing for fine-tuning of the molecule's properties.
Furthermore, N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, providing access to derivatives with extended aromatic systems. These N-aryl substituents can introduce additional electronic effects and potential sites for further functionalization.
| Reactant 1 | Reactant 2 | Reagent | Product |
| This compound | Alkyl Halide | Base (e.g., K₂CO₃) | 2-Alkyl-7-nitrobenzo[d]isothiazol-3(2H)-one |
| This compound | Aryl Halide | Palladium Catalyst, Ligand, Base | 2-Aryl-7-nitrobenzo[d]isothiazol-3(2H)-one |
Substituent Effects on the Benzo Ring
The electronic nature of substituents on the benzo ring significantly influences the reactivity and properties of the this compound system. The strong electron-withdrawing nature of the nitro group at the 7-position deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
The presence of the nitro group can also affect the acidity of the N-H proton. The electron-withdrawing effect of the nitro group increases the acidity of the N-H proton, making deprotonation easier and facilitating N-substitution reactions. beilstein-journals.org Computational studies have shown that electron-withdrawing groups, such as a nitro group, can strengthen intramolecular hydrogen bonds within related structures. beilstein-journals.org
Introduction of Heterocyclic Moieties onto the Scaffold
The incorporation of additional heterocyclic rings onto the this compound framework can lead to complex polycyclic systems with novel biological and material properties. This can be achieved through various synthetic strategies.
One approach involves the functionalization of a substituent on the benzo ring, which can then be used as a handle for the construction of a new ring. For example, a precursor with a reactive group could undergo a cyclization reaction to form a fused or spirocyclic heterocycle.
Another strategy is the direct annulation of a heterocyclic ring onto the existing benzo[d]isothiazole core. This can be accomplished through reactions such as cycloadditions or transition metal-catalyzed cross-coupling reactions followed by intramolecular cyclization. For instance, 1,3-dipolar cycloaddition reactions of nitrones with alkenes are a common method for synthesizing isoxazolidine (B1194047) rings. researchgate.net
Functionalization of the Carbonyl Group
The carbonyl group at the 3-position of the this compound scaffold represents another key site for chemical modification. While direct functionalization of this carbonyl group can be challenging, it offers a route to a variety of derivatives.
One potential transformation is the conversion of the carbonyl group to a thiocarbonyl group, which can be achieved using sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide. clockss.org This transformation yields the corresponding 7-nitrobenzo[d]isothiazole-3(2H)-thione derivatives.
Another approach involves the reaction of the carbonyl group with nucleophiles. However, the reactivity of the carbonyl group can be influenced by the electronic properties of the benzisothiazole ring system. In some cases, the carbonyl group can be converted to an exocyclic double bond through Wittig-type reactions.
Synthesis of Oxidized Derivatives: this compound 1-Oxides and 1,1-Dioxides
Oxidation of the sulfur atom in the isothiazole (B42339) ring provides access to this compound 1-oxides and 1,1-dioxides, which are important classes of compounds with distinct chemical and biological properties. nih.gov The 1,1-dioxide derivatives are also known as nitro-saccharins. nih.gov
The selective oxidation of the sulfur atom can be achieved using various oxidizing agents. For the synthesis of the 1-oxides, milder oxidizing agents are typically employed. A metal-free and selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides has been achieved using Selectfluor in an aqueous medium. nih.gov This method offers a green and efficient approach with high yields. nih.gov
For the synthesis of the 1,1-dioxides, stronger oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) are often used. researchgate.net These oxidation reactions are typically carried out under controlled conditions to avoid over-oxidation or degradation of the starting material. The resulting 1,1-dioxides are stable compounds that can be further functionalized. For example, 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has been developed as a nitrosating agent. orgsyn.orgorgsyn.org
| Starting Material | Oxidizing Agent | Product |
| This compound | Selectfluor | This compound 1-oxide |
| This compound | Hydrogen Peroxide | This compound 1,1-dioxide |
Regioselective Synthesis of Substituted Nitrobenzo[d]isothiazol-3(2H)-ones
The regioselective synthesis of substituted nitrobenzo[d]isothiazol-3(2H)-ones is crucial for establishing clear structure-activity relationships. The directing effects of the substituents on the benzene (B151609) ring play a key role in determining the position of further functionalization.
For instance, in the synthesis of derivatives of 2,1,3-benzothiadiazole, a related heterocyclic system, iridium-catalyzed C-H borylation has been used to achieve regioselective functionalization. nih.gov Similar strategies could potentially be applied to the this compound system.
Furthermore, visible-light-mediated reactions have emerged as a powerful tool for regioselective synthesis. rsc.org These methods often proceed under mild conditions and can offer high levels of regiocontrol. The development of such regioselective methods for the this compound scaffold is an active area of research, aiming to provide access to specific isomers with desired properties.
Advanced Spectroscopic and Diffraction Techniques in 7 Nitrobenzo D Isothiazol 3 2h One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including derivatives of 7-nitrobenzo[d]isothiazol-3(2H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms and their connectivity within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide initial and often detailed structural information. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.
In the ¹H NMR spectrum of a derivative, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, signals for the aromatic protons appear in the downfield region, typically between δ 8.42 and 8.73 ppm. nih.gov For another derivative, 2-(4-Boc-piperazine-1-carbonyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, the aromatic protons are observed at δ 8.93 and 8.62 ppm in deuterated methanol (B129727) (CD₃OD). nih.gov
¹³C NMR spectra offer a wider range of chemical shifts, providing detailed information about the carbon framework. oregonstate.edu For instance, in a derivative of this compound, the carbonyl carbon of the isothiazolone (B3347624) ring typically appears significantly downfield, around δ 161.1 ppm. nih.gov Carbons in the aromatic ring and those attached to electron-withdrawing groups also have characteristic chemical shifts. nih.gov The chemical shifts can be influenced by the solvent used, with common solvents for NMR analysis being deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (CD₃OD). nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | 8.73 | m | Aromatic CH |
| ¹H | 8.42 | m | Aromatic CH |
| ¹³C | 161.1 | - | C=O |
| ¹³C | 154.6 | - | Aromatic C |
| ¹³C | 150.0 | - | Aromatic C |
| ¹³C | 142.3 | - | Aromatic C |
Note: Data is for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one in CDCl₃. nih.gov Multiplicity: m = multiplet.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. wikipedia.orgscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, helping to identify adjacent protons in a spin system, such as those on a cyclohexyl ring or within the aromatic portion of the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgepfl.ch Each cross-peak in an HSQC or HMQC spectrum links a proton signal to the signal of the carbon it is directly attached to, providing a direct map of C-H bonds. epfl.ch HSQC is often preferred for larger molecules due to better resolution. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH and ³JCH). epfl.chyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. youtube.com For example, it can show correlations from protons on a substituent to the carbonyl carbon or other carbons within the benzoisothiazole ring system.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the molecule's structure through the analysis of its fragmentation patterns. researchgate.net
For derivatives of this compound, techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions, often the protonated molecule [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confident determination of the molecular formula. csic.es
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. researchgate.net For isothiazolinone-based compounds, common fragmentation pathways can include the loss of small neutral molecules or radicals. researchgate.net Analysis of these fragments helps to confirm the presence of specific structural motifs within the molecule. For example, the fragmentation of a derivative might show the loss of the nitro group (NO₂) or cleavage at the substituent attached to the nitrogen atom. researchgate.net
Table 2: Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization Technique | Calculated m/z | Found m/z | Ion |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one | APCI⁺ | 377.1 | 376.9 | [M+H]⁺ |
| 2-(4-Boc-piperazine-1-carbonyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one | APCI⁺ | 477.1 | 476.9 | [M+H]⁺ |
Note: m/z represents the mass-to-charge ratio. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orgcopbela.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. rsc.org
In the IR spectrum of this compound and its derivatives, several characteristic absorption bands are expected:
Nitro Group (NO₂): The nitro group typically exhibits two strong stretching vibrations. copbela.org The asymmetric stretch appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹ for aromatic nitro compounds. copbela.org
Carbonyl Group (C=O): The carbonyl group of the isothiazolone ring gives rise to a strong absorption band. pressbooks.pub For similar cyclic systems, this stretch is often observed in the region of 1730-1670 cm⁻¹.
Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. libretexts.org
The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |
| Carbonyl (C=O) | Stretch | 1730 - 1670 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Stretch | > 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. openstax.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. openstax.org
The this compound core contains a conjugated system, and as such, it is expected to absorb in the UV region. The presence of the nitro group and the benzene ring, which are chromophores (light-absorbing groups), contributes to these electronic transitions. slideshare.netslideshare.net The most common transition in such systems is a π → π* transition, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. openstax.org
The wavelength of maximum absorption (λ_max) is a key parameter obtained from a UV-Vis spectrum. The position and intensity of the absorption bands can be influenced by the solvent and the nature of any substituents on the aromatic ring. slideshare.net This technique is particularly useful for confirming the presence of the conjugated system and studying how it is affected by structural modifications. youtube.com
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
For a derivative, 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, X-ray analysis revealed that the nine-membered heterobicyclic system is nearly planar, and the cyclohexyl group adopts a chair conformation. nih.gov This technique also provides insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.net In the aforementioned derivative, the crystal structure shows the formation of centrosymmetric dimers through weak C-H···O hydrogen bonds. nih.gov
Furthermore, X-ray crystallography can reveal subtle intramolecular interactions. For instance, structural evidence suggests the presence of an N-S···O chalcogen bond between the sulfur atom of the isothiazolinone ring and an oxygen atom of the nitro group. nih.gov
Table 4: Selected Crystallographic Data for 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Z | 8 |
Note: Z is the number of molecules in the unit cell. nih.gov
This detailed structural information from X-ray crystallography is invaluable for understanding the structure-activity relationships of these compounds and for computational modeling studies.
Future Research Directions and Unexplored Chemical Spaces of 7 Nitrobenzo D Isothiazol 3 2h One
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 7-Nitrobenzo[d]isothiazol-3(2H)-one and its derivatives is geared towards environmentally benign methodologies that offer high efficiency and minimize waste. Current research on the broader class of benzo[d]isothiazol-3(2H)-ones has highlighted several promising green strategies that could be adapted.
Recent advancements include the use of electrochemistry, which employs electricity as a clean redox agent, providing an alternative to traditional chemical oxidants. nih.gov An electrochemical dehydrogenative cyclization has been successfully used for the synthesis of the core benzo[d]isothiazol-3(2H)-one structure via intramolecular N–S bond formation. nih.govresearchgate.net Another sustainable approach involves the KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which utilizes molecular oxygen (O₂) as the ultimate oxidant. nih.govresearchgate.net
Furthermore, metal-free oxidation reactions in aqueous media represent a significant step forward in green chemistry. nih.gov For instance, the use of Selectfluor in a water-dimethylformamide system for the oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones is noted for being a facile, green, and efficient strategy that avoids the need for column chromatography for purification. nih.gov One-pot reaction strategies, which reduce solvent usage and workup steps, have also proven effective for generating structurally diverse N-substituted derivatives with excellent yields. nih.gov
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of the this compound scaffold is an area ripe for exploration. The electron-withdrawing nature of the nitro group is expected to influence the reactivity of both the aromatic ring and the isothiazolone (B3347624) core.
A significant recent finding in the reactivity of the parent scaffold is the selective oxidation of the sulfur atom. A metal-free method using Selectfluor in an aqueous medium has been developed to efficiently convert N-substituted benzo[d]isothiazol-3(2H)-ones into their corresponding benzo[d]isothiazol-3(2H)-one-1-oxides. nih.gov This transformation is notable for its high yields and tolerance of various functional groups, and it can be extended to a one-pot double oxidation to prepare saccharine derivatives. nih.gov Applying this selective oxidation to the 7-nitro analogue could yield novel derivatives with potentially enhanced biological or electronic properties.
The catalytic systems used for the synthesis of the core structure also suggest avenues for exploring new transformations. Transition-metal catalysts, particularly copper, have been instrumental in cascade reactions that form the benzisothiazolone ring system from 2-halobenzamides and a sulfur source. nih.gov These catalytic systems could potentially be repurposed to catalyze other reactions of the pre-formed this compound, such as cross-coupling reactions to introduce further functionalization on the aromatic ring.
Design and Synthesis of Advanced Functionalized Derivatives with Tunable Electronic Properties
The design and synthesis of novel derivatives of this compound are critical for modulating its physicochemical properties for specific applications. By introducing various functional groups at the N-2 position or on the benzene (B151609) ring, researchers can fine-tune the molecule's electronic character, solubility, and steric profile.
For example, the synthesis of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one demonstrates the incorporation of both a bulky alkyl group at the nitrogen and a strong electron-withdrawing trifluoromethyl group on the aromatic ring. nih.gov The presence of these groups significantly modifies the molecule's properties. Similarly, a range of N-substituted derivatives, such as 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one, have been synthesized to probe structure-activity relationships in biological systems. nih.gov
The exploration of functionalization is not limited to biological applications. The synthesis of phenothiazine-based hydrazone derivatives has shown that chemical modification can systematically alter electronic properties, as observed through UV-Vis spectroscopy and cyclic voltammetry. researchgate.net This principle is directly applicable to the this compound scaffold, where targeted functionalization could lead to new materials for optoelectronics or sensing applications. Future efforts will focus on creating a diverse library of these derivatives to systematically map how different substituents influence their electronic and physical properties.
| Compound Name | Functional Groups | Reference |
| 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one | N-cyclohexylmethyl, 5-trifluoromethyl | nih.gov |
| 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one | N-(2-chlorophenyl) | nih.gov |
| 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one | N-(2,6-dichlorophenyl) | nih.gov |
| Benzo[d]isothiazol-3(2H)-one-1-oxide | S-oxide | nih.gov |
| 2-Benzylbenzo[d]isothiazol-3(2H)-one | N-benzyl | nih.gov |
Deeper Theoretical Understanding of Structure-Reactivity Relationships
A robust theoretical framework is essential for predicting the behavior of this compound and guiding the rational design of its derivatives. While comprehensive theoretical studies on this specific molecule are still emerging, foundational work on related structures provides a clear path forward.
X-ray crystallography is a cornerstone of this effort. The crystal structure analysis of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one revealed that molecules form centrosymmetric dimers in the solid state. nih.gov This self-assembly is mediated by weak C—H⋯O hydrogen bonds, providing direct insight into the intermolecular forces at play. nih.gov Such structural data is invaluable for benchmarking computational models.
Computational docking studies have also been employed to understand the structure-activity relationships of benzisothiazolone derivatives. These analyses have helped to elucidate how different N-substituted analogues bind to biological targets like the dengue virus protease, correlating their inhibitory activity with specific binding poses near the catalytic triad. nih.gov
Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to model the electronic structure, frontier molecular orbitals, and electrostatic potential of the 7-nitro scaffold. These studies can quantify the impact of the nitro group and other substituents on the molecule's reactivity, stability, and spectroscopic properties, enabling a more predictive approach to the design of new functional materials and bioactive agents.
Investigations into Polymeric and Supramolecular Assemblies Incorporating this compound Scaffolds
The ability of molecules to self-assemble into ordered, higher-order structures is a key focus of modern materials science. The this compound scaffold possesses features conducive to forming such assemblies.
As revealed by X-ray diffraction, a functionalized derivative of this compound can form well-defined supramolecular structures. nih.gov Specifically, it organizes into centrosymmetric dimers through weak, directional hydrogen bonding interactions between a C-H group on the electron-poor benzene ring and a carbonyl oxygen atom. nih.gov This finding is a crucial proof-of-concept, demonstrating the scaffold's capacity for programmed self-assembly.
This foundational observation opens the door to more complex designs. Future research could explore the creation of more extended supramolecular networks by modifying the substituents to introduce additional or stronger non-covalent interaction sites (e.g., hydrogen bond donors/acceptors, halogen bond donors). Furthermore, the incorporation of the this compound unit as a pendant group or as part of the main chain in polymers is a completely unexplored domain. Such materials could harness the electronic properties of the heterocyclic core to create functional polymers with novel optical, electronic, or responsive characteristics.
Q & A
Q. How are marine antifouling properties tested for industrial applications?
- Methodological Answer :
- Algal inhibition assays : Measure growth suppression of Isochrysis galbana and Platymonas subcordiformis via chlorophyll-a quantification.
- Barnacle nauplii toxicity : LC₅₀ values determined using 24-hour exposure tests.
- Field trials : Coating formulations are tested in seawater for 6–12 months to evaluate fouling resistance .
Data Contradictions & Resolution
Q. How can conflicting data on cycloaddition regioselectivity be resolved?
- Methodological Answer : Discrepancies in product distribution (e.g., thiazolidines vs. oxazolidinones) arise from solvent and catalyst variations. Systematic studies using controlled conditions (e.g., identical substrates, temperature, and catalyst loading) with in-situ FT-IR monitoring can clarify mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
